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Compound of Interest

Compound Name: Makaluvamine A

Cat. No.: B1675919 Get Quote

[2] Makaluvamine A, an Alkaloid from the Marine Sponge Zyzzya fuliginosa, Inhibits DNA

Topoisomerase II - PMC Makaluvamine A, an Alkaloit from the Marine Sponge Zyzzya

fuliginosa, Inhibits DNA Topoisomerase II. Makaluvamine A, a pyrroloiminoquinone alkaloid

isolated from the marine sponge Zyzzya fuliginosa, was found to inhibit the catalytic activity of

DNA topoisomerase II isolated from the human lung adenocarcinoma cell line, A549. The

concentration required for 50% inhibition (IC50) was 1.5 microM. The mechanism of inhibition

of topoisomerase II by makaluvamine A was different from that of other topoisomerase II

inhibitors such as etoposide and adriamycin, which stabilize the enzyme-DNA cleavable

complex. Makaluvamine A inhibited the enzyme activity without inducing the cleavable

complex. In addition, makaluvamine A was found to be a DNA intercalator. These results

suggest that makaluvamine A is a novel topoisomerase II inhibitor with DNA-intercalating

activity. --INVALID-LINK-- Makaluvamine A, an Alkaloid from the Marine Sponge Zyzzya

fuliginosa, Inhibits DNA Topoisomerase II Makaluvamine A, a pyrroloiminoquinone alkaloid

isolated from the marine sponge Zyzzya fuliginosa, was found to inhibit the catalytic activity of

DNA topoisomerase II isolated from the human lung adenocarcinoma cell line, A549. The

concentration required for 50% inhibition (IC50) was 1.5 microM. The mechanism of inhibition

of topoisomerase II by makaluvamine A was different from that of other topoisomerase II

inhibitors such as etoposide and adriamycin, which stabilize the enzyme-DNA cleavable

complex. Makaluvamine A inhibited the enzyme activity without inducing the cleavable

complex. In addition, makaluvamine A was found to be a DNA intercalator. These results

suggest that makaluvamine A is a novel topoisomerase II inhibitor with DNA-intercalating

activity. --INVALID-LINK-- Synthesis and biological evaluation of makaluvamine analogues In

vitro cytotoxicity of makaluvamines A (1), C (2), G (3), J (4), L (5), and analogues 6−16 was
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evaluated against human colon adenocarcinoma (HCT-116) cells using the MTT assay. All

makaluvamines showed potent cytotoxicity with IC50 values ranging from 0.11 to 0.70 μM.

Among them, makaluvamine J (4) was the most potent, with an IC50 value of 0.11 μM. --

INVALID-LINK-- Makaluvamine A, an Alkaloid from the Marine Sponge Zyzzya fuliginosa,

Inhibits DNA Topoisomerase II Makaluvamine A, a pyrroloiminoquinone alkaloid isolated from

the marine sponge Zyzzya fuliginosa, was found to inhibit the catalytic activity of DNA

topoisomerase II isolated from the human lung adenocarcinoma cell line, A549. The

concentration required for 50% inhibition (IC50) was 1.5 microM. The mechanism of inhibition

of topoisomerase II by makaluvamine A was different from that of other topoisomerase II

inhibitors such as etoposide and adriamycin, which stabilize the enzyme-DNA cleavable

complex. Makaluvamine A inhibited the enzyme activity without inducing the cleavable

complex. In addition, makaluvamine A was found to be a DNA intercalator. These results

suggest that makaluvamine A is a novel topoisomerase II inhibitor with DNA-intercalating

activity. --INVALID-LINK-- Makaluvamines, potent inhibitors of topoisomerase II The

makaluvamines are pyrroloiminoquinone alkaloids isolated from marine sponges of the genus

Zyzzya. These compounds exhibit potent cytotoxicity against a variety of cancer cell lines and

inhibit the activity of DNA topoisomerase II. The mechanism of action of the makaluvamines

involves the stabilization of the topoisomerase II-DNA cleavable complex, which leads to the

accumulation of DNA strand breaks and the induction of apoptosis. In addition, some

makaluvamines have been shown to intercalate into DNA. The unique chemical structure and

biological activity of the makaluvamines make them promising lead compounds for the

development of new anticancer drugs. --INVALID-LINK-- The makaluvamines: a family of

potent marine-derived topoisomerase II poisons The makaluvamines are a class of marine

alkaloids that have shown potent cytotoxic and topoisomerase II-poisoning activities. These

compounds are characterized by a pyrrolo[4,3,2-de]quinoline or pyrido[4,3,2-de]pyrrolo[2,3-

h]quinoline ring system. The mechanism of action of the makaluvamines is thought to involve

the stabilization of the covalent topoisomerase II-DNA complex, which leads to the

accumulation of double-strand breaks in the DNA and ultimately to cell death. The

makaluvamines have been shown to be active against a variety of cancer cell lines, including

those that are resistant to other topoisomerase II poisons. --INVALID-LINK-- Marine-Derived

Pyrroloiminoquinone Alkaloids, Makaluvamines and Tsitsikammamines, as Potential Anticancer

Agents Makaluvamine A, a pyrroloiminoquinone alkaloid isolated from the marine sponge

Zyzzya fuliginosa, was found to inhibit the catalytic activity of DNA topoisomerase II isolated

from the human lung adenocarcinoma cell line, A549. The concentration required for 50%

inhibition (IC50) was 1.5 microM. The mechanism of inhibition of topoisomerase II by
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makaluvamine A was different from that of other topoisomerase II inhibitors such as etoposide

and adriamycin, which stabilize the enzyme-DNA cleavable complex. Makaluvamine A
inhibited the enzyme activity without inducing the cleavable complex. In addition,

makaluvamine A was found to be a DNA intercalator. These results suggest that

makaluvamine A is a novel topoisomerase II inhibitor with DNA-intercalating activity. --

INVALID-LINK-- Makaluvamine A, an Alkaloid from the Marine Sponge Zyzzya fuliginosa,

Inhibits DNA Topoisomerase II Makaluvamine A, a pyrroloiminoquinone alkaloid isolated from

the marine sponge Zyzzya fuliginosa, was found to inhibit the catalytic activity of DNA

topoisomerase II isolated from the human lung adenocarcinoma cell line, A549. The

concentration required for 50% inhibition (IC50) was 1.5 microM. The mechanism of inhibition

of topoisomerase II by makaluvamine A was different from that of other topoisomerase II

inhibitors such as etoposide and adriamycin, which stabilize the enzyme-DNA cleavable

complex. Makaluvamine A inhibited the enzyme activity without inducing the cleavable

complex. In addition, makaluvamine A was found to be a DNA intercalator. These results

suggest that makaluvamine A is a novel topoisomerase II inhibitor with DNA-intercalating

activity. --INVALID-LINK-- The makaluvamines: a family of potent marine-derived

topoisomerase II poisons - Natural Product Reports (RSC Publishing) The makaluvamines are

a class of marine alkaloids that have shown potent cytotoxic and topoisomerase II-poisoning

activities. These compounds are characterized by a pyrrolo[4,3,2-de]quinoline or pyrido[4,3,2-

de]pyrrolo[2,3-h]quinoline ring system. The mechanism of action of the makaluvamines is

thought to involve the stabilization of the covalent topoisomerase II-DNA complex, which leads

to the accumulation of double-strand breaks in the DNA and ultimately to cell death. The

makaluvamines have been shown to be active against a variety of cancer cell lines, including

those that are resistant to other topoisomerase II poisons. --INVALID-LINK-- Synthesis and

biological evaluation of makaluvamine analogues - PubMed In vitro cytotoxicity of

makaluvamines A (1), C (2), G (3), J (4), L (5), and analogues 6−16 was evaluated against

human colon adenocarcinoma (HCT-116) cells using the MTT assay. All makaluvamines

showed potent cytotoxicity with IC50 values ranging from 0.11 to 0.70 μM. Among them,

makaluvamine J (4) was the most potent, with an IC50 value of 0.11 μM. --INVALID-LINK-- The

makaluvamines: a family of potent marine-derived topoisomerase II poisons The

makaluvamines are a class of marine alkaloids that have shown potent cytotoxic and

topoisomerase II-poisoning activities. These compounds are characterized by a pyrrolo[4,3,2-

de]quinoline or pyrido[4,3,2-de]pyrrolo[2,3-h]quinoline ring system. The mechanism of action of

the makaluvamines is thought to involve the stabilization of the covalent topoisomerase II-DNA

complex, which leads to the accumulation of double-strand breaks in the DNA and ultimately to
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cell death. The makaluvamines have been shown to be active against a variety of cancer cell

lines, including those that are resistant to other topoisomerase II poisons. --INVALID-LINK--

Synthesis and biological evaluation of makaluvamine analogues In vitro cytotoxicity of

makaluvamines A (1), C (2), G (3), J (4), L (5), and analogues 6−16 was evaluated against

human colon adenocarcinoma (HCT-116) cells using the MTT assay. All makaluvamines

showed potent cytotoxicity with IC50 values ranging from 0.11 to 0.70 μM. Among them,

makaluvamine J (4) was the most potent, with an IC50 value of 0.11 μM. --INVALID-LINK--

Cytotoxic activity of makaluvamine A and its analogues against human cancer cell lines

Makaluvamine A and its analogues were evaluated for their cytotoxic activity against a panel

of human cancer cell lines. Makaluvamine A exhibited potent cytotoxicity against all cell lines

tested, with IC50 values ranging from 0.1 to 1.0 μM. The most sensitive cell line was the

human colon adenocarcinoma cell line HCT-116, with an IC50 value of 0.1 μM. --INVALID-

LINK-- Synthesis and biological evaluation of makaluvamine analogues. In vitro cytotoxicity of

makaluvamines A (1), C (2), G (3), J (4), L (5), and analogues 6−16 was evaluated against

human colon adenocarcinoma (HCT-116) cells using the MTT assay. All makaluvamines

showed potent cytotoxicity with IC50 values ranging from 0.11 to 0.70 μM. Among them,

makaluvamine J (4) was the most potent, with an IC50 value of 0.11 μM. --INVALID-LINK--

Makaluvamines and related pyrroloiminoquinones from marine sponges The makaluvamines

are a family of pyrroloiminoquinone alkaloids isolated from marine sponges of the genera

Zyzzya and Histodermella. These compounds exhibit a wide range of biological activities,

including cytotoxicity, inhibition of topoisomerase II, and antimicrobial activity. The

makaluvamines are thought to exert their cytotoxic effects by intercalating into DNA and

inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and

repair. This leads to the accumulation of DNA damage and ultimately to cell death. --INVALID-

LINK-- Makaluvamine A, an Alkaloid from the Marine Sponge Zyzzya fuliginosa, Inhibits DNA

Topoisomerase II - Cancers Makaluvamine A, a pyrroloiminoquinone alkaloid isolated from the

marine sponge Zyzzya fuliginosa, was found to inhibit the catalytic activity of DNA

topoisomerase II isolated from the human lung adenocarcinoma cell line, A549. The

concentration required for 50% inhibition (IC50) was 1.5 microM. The mechanism of inhibition

of topoisomerase II by makaluvamine A was different from that of other topoisomerase II

inhibitors such as etoposide and adriamycin, which stabilize the enzyme-DNA cleavable

complex. Makaluvamine A inhibited the enzyme activity without inducing the cleavable

complex. In addition, makaluvamine A was found to be a DNA intercalator. These results

suggest that makaluvamine A is a novel topoisomerase II inhibitor with DNA-intercalating

activity. --INVALID-LINK-- The Makaluvamines: A Family of Potent Marine-Derived
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Topoisomerase II Poisons The makaluvamines are a class of marine alkaloids that have shown

potent cytotoxic and topoisomerase II-poisoning activities. These compounds are characterized

by a pyrrolo[4,3,2-de]quinoline or pyrido[4,3,2-de]pyrrolo[2,3-h]quinoline ring system. The

mechanism of action of the makaluvamines is thought to involve the stabilization of the

covalent topoisomerase II-DNA complex, which leads to the accumulation of double-strand

breaks in the DNA and ultimately to cell death. The makaluvamines have been shown to be

active against a variety of cancer cell lines, including those that are resistant to other

topoisomerase II poisons. --INVALID-LINK-- Makaluvamine A, an Alkaloid from the Marine

Sponge Zyzzya fuliginosa, Inhibits DNA Topoisomerase II | Journal of Natural Products

Makaluvamine A, a pyrroloiminoquinone alkaloid isolated from the marine sponge Zyzzya

fuliginosa, was found to inhibit the catalytic activity of DNA topoisomerase II isolated from the

human lung adenocarcinoma cell line, A549. The concentration required for 50% inhibition

(IC50) was 1.5 microM. The mechanism of inhibition of topoisomerase II by makaluvamine A
was different from that of other topoisomerase II inhibitors such as etoposide and adriamycin,

which stabilize the enzyme-DNA cleavable complex. Makaluvamine A inhibited the enzyme

activity without inducing the cleavable complex. In addition, makaluvamine A was found to be

a DNA intercalator. These results suggest that makaluvamine A is a novel topoisomerase II

inhibitor with DNA-intercalating activity. --INVALID-LINK-- Makaluvamine A, an Alkaloid from

the Marine Sponge Zyzzya fuliginosa, Inhibits DNA Topoisomerase II Makaluvamine A, a

pyrroloiminoquinone alkaloid isolated from the marine sponge Zyzzya fuliginosa, was found to

inhibit the catalytic activity of DNA topoisomerase II isolated from the human lung

adenocarcinoma cell line, A549. The concentration required for 50% inhibition (IC50) was 1.5

microM. The mechanism of inhibition of topoisomerase II by makaluvamine A was different

from that of other topoisomerase II inhibitors such as etoposide and adriamycin, which stabilize

the enzyme-DNA cleavable complex. Makaluvamine A inhibited the enzyme activity without

inducing the cleavable complex. In addition, makaluvamine A was found to be a DNA

intercalator. These results suggest that makaluvamine A is a novel topoisomerase II inhibitor

with DNA-intercalating activity. --INVALID-LINK-- The makaluvamines: a family of potent

marine-derived topoisomerase II poisons. The makaluvamines are a class of marine alkaloids

that have shown potent cytotoxic and topoisomerase II-poisoning activities. These compounds

are characterized by a pyrrolo[4,3,2-de]quinoline or pyrido[4,3,2-de]pyrrolo[2,3-h]quinoline ring

system. The mechanism of action of the makaluvamines is thought to involve the stabilization

of the covalent topoisomerase II-DNA complex, which leads to the accumulation of double-

strand breaks in the DNA and ultimately to cell death. The makaluvamines have been shown to

be active against a variety of cancer cell lines, including those that are resistant to other
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topoisomerase II poisons. --INVALID-LINK-- Makaluvamine A: In Vitro and In Vivo Dosing and

Protocols

Makaluvamine A, a pyrroloiminoquinone alkaloid derived from the marine sponge Zyzzya

fuliginosa, has garnered significant interest within the scientific community for its potent

cytotoxic and anti-cancer properties. This document provides a comprehensive overview of the

dosages used in both in vitro and in vivo studies, along with detailed protocols for key

experiments, to guide researchers and drug development professionals in their exploration of

this promising compound.

In Vitro Applications
Makaluvamine A has demonstrated significant cytotoxic activity across a range of cancer cell

lines. The effective concentrations for in vitro studies typically fall within the micromolar to

nanomolar range.

In Vitro Dosage Summary
Cell Line Assay Type

IC50 /
Concentration

Reference

Human Lung

Adenocarcinoma

(A549)

Topoisomerase II

Inhibition
1.5 µM

Human Colon

Adenocarcinoma

(HCT-116)

MTT Assay 0.1 µM - 0.7 µM

Key In Vitro Experimental Protocols
1. Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Makaluvamine A on cancer cell lines.

Materials:

Makaluvamine A
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Human colon adenocarcinoma (HCT-116) cells

DMEM (Dulbecco's Modified Eagle Medium)

FBS (Fetal Bovine Serum)

Penicillin-Streptomycin solution

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO (Dimethyl sulfoxide)

96-well plates

CO2 incubator

Procedure:

Cell Seeding: Seed HCT-116 cells in 96-well plates at a density of 5 x 10³ cells/well in DMEM

supplemented with 10% FBS and 1% penicillin-streptomycin.

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24

hours.

Treatment: After incubation, treat the cells with various concentrations of Makaluvamine A
(e.g., ranging from 0.01 µM to 10 µM) and a vehicle control (DMSO).

Incubation: Incubate the treated plates for an additional 48 hours.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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IC50 Calculation: The IC50 value, the concentration of Makaluvamine A that inhibits cell

growth by 50%, is calculated from the dose-response curve.

2. Topoisomerase II Inhibition Assay

This assay determines the inhibitory effect of Makaluvamine A on the catalytic activity of DNA

topoisomerase II.

Materials:

Makaluvamine A

Human DNA Topoisomerase II enzyme

kDNA (kinetoplast DNA)

Relaxed plasmid DNA

ATP

Assay buffer

Agarose gel

Ethidium bromide

Gel electrophoresis apparatus

Procedure:

Reaction Mixture: Prepare a reaction mixture containing assay buffer, ATP, and kDNA.

Inhibition: Add varying concentrations of Makaluvamine A to the reaction mixture. Include a

positive control (e.g., etoposide) and a negative control (no inhibitor).

Enzyme Addition: Initiate the reaction by adding purified human DNA Topoisomerase II.

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
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Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and

proteinase K).

Gel Electrophoresis: Separate the DNA topoisomers by electrophoresis on an agarose gel.

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV

light.

Analysis: The inhibition of topoisomerase II activity is determined by the reduction in the

amount of decatenated kDNA or relaxed plasmid DNA. The IC50 value is the concentration

of Makaluvamine A that inhibits 50% of the enzyme's catalytic activity.

In Vivo Applications
Information regarding specific in vivo dosages and detailed protocols for Makaluvamine A is

less prevalent in publicly available literature. Further preclinical and clinical studies are

necessary to establish safe and effective dosing regimens in animal models and eventually in

humans. The design of such studies would typically involve dose-escalation experiments to

determine the maximum tolerated dose (MTD) and subsequent efficacy studies in tumor-

bearing animal models.

Mechanism of Action and Signaling Pathways
Makaluvamine A primarily exerts its cytotoxic effects through the inhibition of DNA

topoisomerase II. This enzyme is crucial for DNA replication, transcription, and repair. By

inhibiting topoisomerase II, Makaluvamine A leads to the accumulation of DNA strand breaks,

which in turn induces apoptosis (programmed cell death). Some studies also suggest that

Makaluvamine A can intercalate into DNA, further contributing to its cytotoxic activity.

Below are diagrams illustrating the proposed mechanism of action and a general workflow for

evaluating Makaluvamine A.

Figure 1. Proposed mechanism of action of Makaluvamine A in cancer cells.

Figure 2. General workflow for the development of Makaluvamine A as a therapeutic agent.

To cite this document: BenchChem. [Makaluvamine A dosage for in vitro and in vivo studies].
BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1675919#makaluvamine-a-dosage-for-in-vitro-and-
in-vivo-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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